(E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as decomposition reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. The compound’s reactivity with other substances is also a key chemical property .Scientific Research Applications
Antibacterial and Antimycobacterial Applications
Study of Biological Activities : Compounds similar to (E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide have shown promising results in combating bacteria and mycobacterial strains. Specifically, 3,4-dichlorocinnamanilides exhibited a broader spectrum of action and higher antibacterial efficacy compared to their counterparts. They were found to be more effective or comparable to clinically used drugs, showing significant activity against bacteria like Staphylococcus aureus and various strains of Mycobacterium. These compounds were noted for their low cytotoxicity to primary mammalian cell lines (Strharsky et al., 2022).
Antimycobacterial Activity : A series of compounds, including structures resembling this compound, were synthesized and evaluated for their antimycobacterial properties. Among these, a few compounds exhibited modest growth inhibition of Mycobacterium tuberculosis, contributing to structure-activity relationships in the antitubercular field (Sanna et al., 2002).
Structural and Computational Analysis
Molecular Structure and Spectroscopy : (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound with structural similarities, was synthesized and characterized using various techniques including X-ray diffraction and FT-IR. Computational studies provided insights into its vibrational wavenumbers, geometrical parameters, and stability arising from hyper-conjugative interactions and charge delocalization. This compound demonstrated significant nonlinear optical properties, indicating potential applications in materials science (Najiya et al., 2014).
Computational Insights : The electronic properties and chemical reactivity of a similar compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, were studied computationally. The investigation provided valuable insights into its molecular geometry, electronic parameters, and chemical behavior. This kind of analysis is crucial for understanding the potential applications of such compounds in various fields, including pharmaceuticals and materials science (Adole et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-4-1-10(2-5-11)3-6-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAPQLSNXCVKLK-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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